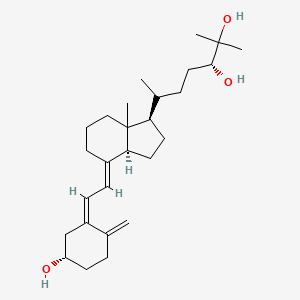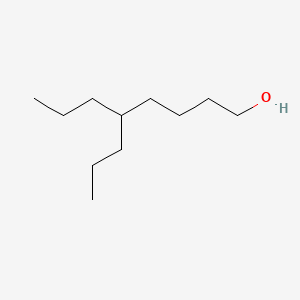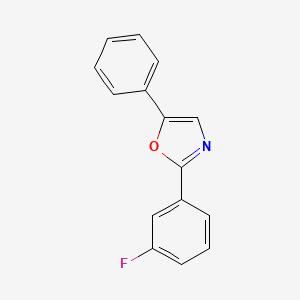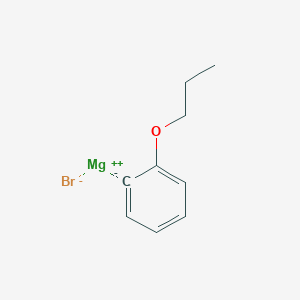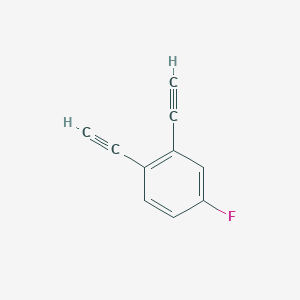
1,2-Diethynyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethynyl-4-fluorobenzene: is an organic compound with the molecular formula C10H5F It is a derivative of benzene, where two ethynyl groups are attached to the first and second carbon atoms, and a fluorine atom is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethynyl-4-fluorobenzene can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 1,2-dibromo-4-fluorobenzene, is prepared by brominating 4-fluorobenzene using bromine in the presence of a catalyst.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethynyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Aromatic Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The ethynyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the electrophile or nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alkanes or partially reduced intermediates.
Scientific Research Applications
1,2-Diethynyl-4-fluorobenzene has several applications in scientific research:
Material Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its ability to form extended π-conjugated systems.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and detection devices.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-4-fluorobenzene depends on the specific application and reaction it is involved in. Generally, the ethynyl groups participate in π-conjugation, which influences the electronic properties of the compound. In catalytic reactions, the compound can act as a ligand, coordinating with metal centers and facilitating the formation of reactive intermediates.
Comparison with Similar Compounds
1,2-Diethynylbenzene: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
1,4-Diethynyl-2-fluorobenzene: The ethynyl groups are positioned differently, affecting the compound’s symmetry and reactivity.
1,2-Diethynyl-3-fluorobenzene: The fluorine atom is in a different position, leading to variations in chemical behavior.
Uniqueness: 1,2-Diethynyl-4-fluorobenzene is unique due to the specific positioning of the ethynyl and fluorine groups, which imparts distinct electronic and steric effects. These properties make it valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C10H5F |
|---|---|
Molecular Weight |
144.14 g/mol |
IUPAC Name |
1,2-diethynyl-4-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-10(11)7-9(8)4-2/h1-2,5-7H |
InChI Key |
QMWJDJPKLCNOCI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


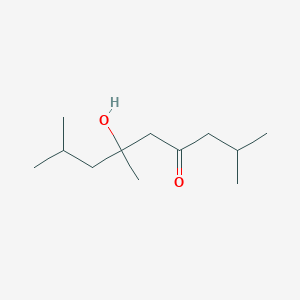

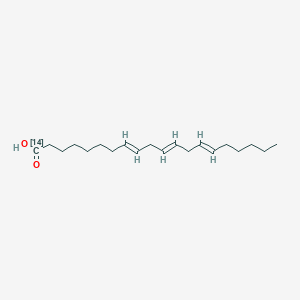
![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)


![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)

![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
